molecular formula C13H13NO3S B12188747 2-Pyridyl 2,4-dimethylbenzenesulfonate

2-Pyridyl 2,4-dimethylbenzenesulfonate

Cat. No.: B12188747
M. Wt: 263.31 g/mol
InChI Key: NGVSTOGCQIASAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridyl 2,4-dimethylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a 2,4-dimethylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 2,4-dimethylbenzenesulfonate typically involves the reaction of 2-pyridyl sulfonyl chloride with 2,4-dimethylphenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 2,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the pyridyl and aryl groups linked together .

Scientific Research Applications

2-Pyridyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridyl 2,4-dimethylbenzenesulfonate depends on its specific application. In cross-coupling reactions, for example, the compound acts as a nucleophile, participating in the formation of new carbon-carbon bonds through a palladium-catalyzed process. The pyridyl group coordinates to the palladium catalyst, facilitating the transmetalation step and subsequent reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and reactivity in various chemical reactions. Its ability to participate in cross-coupling reactions with high efficiency makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

pyridin-2-yl 2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C13H13NO3S/c1-10-6-7-12(11(2)9-10)18(15,16)17-13-5-3-4-8-14-13/h3-9H,1-2H3

InChI Key

NGVSTOGCQIASAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.